8-Nitroisoquinolin-5-amine
Description
Significance of Isoquinoline (B145761) Derivatives in Contemporary Heterocyclic Chemistry and Medicinal Science
Isoquinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, and its derivatives are fundamental scaffolds in chemistry. wisdomlib.orgijprajournal.com These structures are recognized as "privileged structures" and essential templates in the field of drug discovery. nih.gov The architectural framework of isoquinoline is present in a vast array of natural products, particularly alkaloids, and synthetic molecules that exhibit a broad spectrum of pharmacological activities. researchgate.netbohrium.com
The therapeutic potential of isoquinoline derivatives is extensive, with research demonstrating activities including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and antioxidant effects. wisdomlib.orgnih.govresearchgate.netamerigoscientific.comresearchgate.net This wide range of biological activities has cemented the isoquinoline skeleton as a continuous focus for synthetic organic and medicinal chemists. nih.gov Consequently, there is an intense and ongoing interest in developing efficient and sustainable synthetic strategies for constructing and functionalizing the isoquinoline framework. nih.govbohrium.comrsc.org Beyond medicine, isoquinoline-based materials are also being investigated for applications in materials science, such as in optoelectronics and energy storage. numberanalytics.com
Contextualizing 8-Nitroisoquinolin-5-amine within Advanced Research on Substituted Isoquinoline Systems
This compound, also known as 5-Amino-8-nitroisoquinoline, is a disubstituted isoquinoline that has garnered attention as a significant intermediate in the synthesis of various organic and pharmaceutical compounds. lookchem.com Its chemical identity is defined by a molecular formula of C₉H₇N₃O₂ and a molecular weight of approximately 189.17 g/mol . lookchem.comlookchem.com
The specific substitution pattern of this compound is crucial to its role in advanced research. The presence of functional groups at the C-5 and C-8 positions is a recurring theme in the development of potent bioactive molecules. frontiersin.org The compound features two key functional groups on its aromatic core:
An amino group (-NH₂) at position 5 , which acts as a versatile handle for further chemical modifications, such as acylation and alkylation. It is a key functional group that can be used to build more complex molecular architectures. orgsyn.orgevitachem.com
A nitro group (-NO₂) at position 8 , which is strongly electron-withdrawing. This group significantly influences the electronic properties and reactivity of the isoquinoline ring system. uni-rostock.de Furthermore, the nitro group can be readily reduced to an amino group, providing another site for synthetic elaboration. orgsyn.orgevitachem.com
This dual functionality makes this compound a valuable building block in organic synthesis. lookchem.com Researchers utilize it as a precursor to create more complex, bioactive molecules, leveraging the distinct reactivity of both the amino and nitro substituents to construct diverse chemical libraries for screening and development. lookchem.com Its unique structure contributes to the development of new organic compounds with specific applications in medicinal chemistry and the production of dyes. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 156901-58-5 | lookchem.comlookchem.com |
| Molecular Formula | C₉H₇N₃O₂ | lookchem.comlookchem.com |
| Molecular Weight | 189.17 g/mol | lookchem.com |
| Appearance | Yellow Solid | lookchem.com |
| Melting Point | 260-268 °C (decomposes) | lookchem.comlookchem.com |
| Boiling Point (Predicted) | 459.6 ± 35.0 °C | lookchem.comlookchem.com |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | lookchem.comlookchem.com |
| pKa (Predicted) | 3.92 ± 0.36 | lookchem.comlookchem.com |
| LogP (Predicted) | 2.82960 | lookchem.com |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | lookchem.comlookchem.com |
Evolution of Academic Research Perspectives on Nitro- and Amino-Substituted Heterocycles
The study of heterocycles bearing nitro and amino groups has evolved significantly over time. Initially, research focused on the fundamental synthesis and characterization of these compounds. brunel.ac.uktandfonline.comlsbu.ac.uk Academic perspectives have since shifted towards a more sophisticated understanding and application of their unique chemical properties.
Nitro-substituted heterocycles have long been recognized for the powerful influence of the nitro group. As a potent electron-withdrawing group, it deactivates aromatic rings towards electrophilic substitution while activating them for nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.deuoanbar.edu.iq This dual reactivity has been extensively exploited in synthetic chemistry to achieve specific transformations. uni-rostock.de A critical aspect of the nitro group is its capacity to be easily converted into an amino group, a transformation that dramatically alters the electronic character of the molecule and provides a nucleophilic center for further reactions. uni-rostock.de Modern research continues to explore novel nitration methods and the use of nitro-heterocycles as platforms for creating complex molecular diversity, including their application in the development of energetic materials. uni-rostock.debrunel.ac.uklsbu.ac.uk
Amino-substituted heterocycles are of paramount importance due to the prevalence of the amino group in biologically active compounds and its versatility as a synthetic handle. tandfonline.comacs.org Research has progressed from basic studies of their acidity and basicity to their use in asymmetric functionalization, creating chiral nitrogen heterocycles of significant interest in medicinal chemistry. researchgate.netacs.org The development of modern synthetic methods, including transition-metal-catalyzed reactions, has enabled more efficient and selective syntheses of these valuable compounds. bohrium.com The focus has expanded to include detailed investigations into their mechanisms of action and their roles as enzyme inhibitors or receptor binding agents. ijprajournal.com
The concurrent presence of both nitro and amino groups on a heterocyclic scaffold, as seen in this compound, represents a confluence of these research streams. The academic perspective on such molecules has matured from viewing them as simple synthetic targets to recognizing them as highly valuable, multifunctional intermediates capable of generating significant molecular complexity for applications in drug discovery and materials science.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Amino-8-nitroisoquinoline |
| Isoquinoline |
| Quinoline (B57606) |
| 5-bromo-8-nitroisoquinoline (B189721) |
| Pyridine |
| Benzene |
| 8-fluoro-3,4-dihydroisoquinoline |
| 8-nitroisoquinoline (B1594253) |
| 2,4-diamino-6,8-dinitroquinazoline |
| 2,5-diamino-3,6-dinitropyrazine |
| 2,5-diethoxy-3,6-dinitropyrazine |
| 2,5-diethoxypyrazine |
| 2,3,6-trichloro-5-nitroquinoxaline |
| 2,3-dimethoxy-6,7-dinitroquinoxaline |
| 2,3,6-trichloroquinoxaline-1-oxide |
| 2,4,7-triamino-6,8-dinitroquinazoline |
| 2,4,6,8-tetra-aminoquinazoline |
| 2,5-diamino-3,6-dinitropyrazine-1,4-dioxide |
| N-Methyl-8-nitroisoquinolin-7-amine |
| 5-nitroisoquinoline (B18046) |
| 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide |
| 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGFZLNYZKMJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429081 | |
| Record name | 8-nitroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156901-58-5 | |
| Record name | 8-nitroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Nitroisoquinolin 5 Amine and Its Functionalized Congeners
Strategic Approaches to the Isoquinoline (B145761) Core Elaboration
The construction of the foundational isoquinoline ring system is the initial critical phase. Contemporary methods focus on convergent and efficient bond-forming cascades, often catalyzed by transition metals, which allow for the rapid assembly of the bicyclic framework from simpler, readily available precursors. mdpi.com
Transition metal catalysis has become an indispensable tool for synthesizing a wide array of isoquinoline derivatives. researchgate.net These methods often proceed via C-H activation/annulation pathways, offering high levels of regioselectivity and functional group tolerance. mdpi.comijpsjournal.com Catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), cobalt (Co), and nickel (Ni) are frequently employed to construct the isoquinoline core through the coupling of aromatic precursors with partners like alkynes or alkenes. researchgate.netrsc.org
For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a powerful method for creating substituted isoquinolones, which are versatile intermediates. rsc.org Similarly, ruthenium(II) catalysts have been shown to effectively promote the cyclization of aromatic ketoximes with alkynes to yield multi-substituted isoquinolines. organic-chemistry.org These reactions typically involve the formation of a metallacycle intermediate, followed by migratory insertion of the coupling partner and subsequent reductive elimination to afford the final heterocyclic product. mdpi.com The choice of metal, ligand, and reaction conditions can be tuned to control the regioselectivity of the annulation process. rsc.org
| Catalyst System | Starting Materials | Reaction Type | Key Feature |
|---|---|---|---|
| [RhCp*Cl2]2 | N-Aryl Amidines & Diazo Compounds | C-H Activation / Annulation | Provides access to 1-aminoisoquinoline (B73089) scaffolds under mild conditions. rsc.org |
| [{RuCl2(p-cymene)}2] | Aromatic Ketoximes & Alkynes | Cyclization | Offers excellent yields for a range of isoquinoline derivatives. organic-chemistry.org |
| Pd(OAc)2 | N-methoxybenzamides & Allenoic Esters | C-H Activation / Annulation | High regioselectivity in the synthesis of hydroisoquinolones. mdpi.com |
| Co(III) Complexes | N-tosylhydrazone & Internal Alkynes | C-H/N-N Bond Functionalization | An economical and external oxidant-free approach. researchgate.net |
Direct C-H activation has emerged as a step-economical and environmentally sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. rsc.org This strategy involves the direct cleavage of a C-H bond and its subsequent transformation into a new C-C or C-N bond. In the context of isoquinoline synthesis, a directing group is often employed to guide a metal catalyst to a specific C-H bond, typically in the ortho position, ensuring high regioselectivity. mdpi.com
Functional groups like oximes, imines, and amides on a benzene-ring-containing precursor can direct a catalyst (commonly Rh, Ru, or Pd) to activate a nearby C-H bond. rsc.orgorganic-chemistry.org The resulting metallacycle can then react with a coupling partner, such as an alkyne, in an annulation cascade to build the second ring of the isoquinoline system. researchgate.netijpsjournal.com This approach is highly valued for its efficiency and its ability to introduce molecular complexity in a single step. The directing group is often incorporated into the final product or can be designed to be removable. rsc.org This methodology has significantly broadened the scope of accessible isoquinoline structures. nih.gov
Selective Introduction and Transformation of Nitro and Amine Functionalities
Once the isoquinoline core is established, the next challenge is the regioselective introduction of the nitro and amine groups at the C8 and C5 positions, respectively. The electronic properties of the isoquinoline ring dictate the positions susceptible to electrophilic or nucleophilic attack.
The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using nitrating agents like a mixture of nitric and sulfuric acids. The position of nitration on the isoquinoline ring is heavily influenced by the existing substituents. For instance, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) is achieved by the nitration of 5-bromoisoquinoline. orgsyn.org The bromine atom at C5 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C8 position. This directing effect is crucial for achieving the desired regiochemistry. The nitro group is strongly electron-withdrawing and deactivates the ring, but its introduction is a key step toward the target molecule. orgsyn.orgrsc.org The subsequent transformation of the bromine at C5 and the reduction of the nitro group at C8 would be a classical route to the target amine, but modern methods offer more direct amination pathways.
A more direct and modern approach to introducing an amine group onto an electron-deficient heteroaromatic ring is the Nucleophilic Substitution of Hydrogen (SNH). nih.gov This reaction avoids the need for a pre-installed leaving group (like a halogen) and instead directly replaces a hydrogen atom with a nucleophile. researchgate.net The presence of a strongly electron-withdrawing group, such as the nitro group at C8, is essential as it activates the isoquinoline ring system towards nucleophilic attack. nih.govmdpi.com
In this process, a nitrogen nucleophile (e.g., an amide or an amine anion) adds to the electron-deficient ring to form a σH-adduct intermediate. nih.gov This intermediate then undergoes oxidation to restore aromaticity, resulting in the net substitution of a hydrogen atom. nih.govresearchgate.net This methodology is highly attractive due to its metal-free conditions and high atom economy. doaj.org
| Feature | Description |
|---|---|
| Mechanism | Addition of a nucleophile to an electron-deficient aromatic ring to form a σH-adduct, followed by oxidation to restore aromaticity. nih.gov |
| Requirement | A strong electron-withdrawing group (e.g., -NO2) on the aromatic ring is necessary to activate it for nucleophilic attack. mdpi.com |
| Advantages | Direct C-H functionalization, avoids pre-installation of leaving groups, often metal-free, high atom economy. nih.govdoaj.org |
| Oxidizing Agent | Can be an external agent or atmospheric oxygen. In some cases, the nitroaromatic substrate itself can act as the oxidant. nih.govresearchgate.net |
The regioselectivity of the SNH reaction on nitroisoquinolines is governed by electronic factors. The electron-withdrawing nitro group depletes electron density primarily at the ortho and para positions relative to its point of attachment. In the case of an 8-nitroisoquinoline (B1594253), the C5 and C7 positions are activated towards nucleophilic attack.
Studies on the amination of 5-nitroisoquinoline (B18046) have shown that direct amidation occurs at the C6 and C8 positions (ortho and para to the C5 nitro group). nih.gov By analogy, for an 8-nitroisoquinoline, the nucleophilic attack would be directed to the C7 (ortho) and C5 (para) positions. The preference between these sites can be influenced by steric hindrance and the specific reaction conditions. However, the para-substitution at C5 is often electronically favored, leading to the formation of the desired 8-nitroisoquinolin-5-amine. This regiochemical outcome makes the SNH reaction a powerful tool for the specific synthesis of this compound from an 8-nitroisoquinoline precursor. nih.govmdpi.com
Amination Pathways via Nucleophilic Substitution of Hydrogen (SNH)
Influence of Reaction Conditions on SNH Amidation and Alkylamination Outcomes
The direct introduction of an amino group onto the isoquinoline core, especially in nitro-substituted derivatives, can be effectively achieved through Oxidative Nucleophilic Substitution of Hydrogen (SNH) reactions. The regiochemical outcome of these reactions on precursors like 5-nitroisoquinoline is highly sensitive to the reaction conditions, particularly the presence of water and the nature of the nucleophile. nih.govmdpi.com
In the SNH amidation of 5-nitroisoquinoline, the reaction with N-anions of aromatic amides and ureas shows a distinct dependence on the solvent system. nih.govrasayanjournal.co.in When conducted in anhydrous dimethyl sulfoxide (B87167) (DMSO), the reaction with amide anions typically yields a mixture of products: the desired 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. nih.govmdpi.com The formation of these products proceeds through the initial nucleophilic attack at the C8 (para to the nitro group) and C6 (ortho to the nitro group) positions, forming σH adducts. The para-adduct undergoes oxidative aromatization to give the 8-substituted nitro product, while the ortho-adduct aromatizes via proton transfer and water elimination to yield the 6-substituted nitroso derivative. researchgate.net
Crucially, the presence of small amounts of water in the DMSO solvent dramatically shifts the selectivity. Under aqueous conditions, the reaction exclusively favors the formation of the 8-amido-5-nitroisoquinoline derivatives. nih.gov This is attributed to the hydration of the amide anions, which increases their steric bulk, thereby hindering attack at the more sterically congested C6 position. mdpi.com
The nature of the nucleophile also dictates the reaction pathway. While aromatic amide anions can lead to a mixture of products under anhydrous conditions, the reaction with 1,1-dialkylurea anions in the presence of water proceeds cleanly via an oxidative substitution mechanism to yield only the 8-substituted products. nih.gov Conversely, under anhydrous conditions, urea (B33335) and monosubstituted ureas react to form 5-nitrosoisoquinoline-6-amine exclusively. nih.govnih.gov
| Reaction Condition | Nucleophile | Major Product(s) | Key Observation |
|---|---|---|---|
| Anhydrous DMSO | Aromatic Amide Anion | Mixture of 8-Aroylamino-5-nitroisoquinoline and 6-Aroylamino-5-nitrosoisoquinoline | Attack at both C6 and C8 positions |
| DMSO with Water | Aromatic Amide Anion | 8-Aroylamino-5-nitroisoquinoline | Selective attack at the C8 position due to steric hindrance |
| Anhydrous DMSO | Urea Anion | 5-Nitrosoisoquinoline-6-amine | Exclusive attack at the C6 position |
| DMSO with Water | 1,1-Dialkylurea Anion | N-(5-nitroisoquinolin-8-yl) dialkylcarboxamide | Clean oxidative substitution at the C8 position |
Advanced Reduction Methodologies for Nitro to Amino Group Conversion
The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound from its precursors. While classical methods using metals like iron, tin, or zinc in acidic media are effective, modern methodologies focus on achieving higher chemoselectivity, milder reaction conditions, and greater functional group tolerance. acs.orgcommonorganicchemistry.comwikipedia.org
Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional catalytic hydrogenation that uses flammable hydrogen gas. CTH employs hydrogen donor molecules, such as ammonium (B1175870) formate (B1220265), hydrazine, or 1,4-cyclohexadiene, in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). mdpi.comresearchgate.net This method is particularly advantageous for its operational simplicity and safety. For substrates containing sensitive functional groups like aromatic halogens, which can be susceptible to hydrodehalogenation with Pd/C, using Pt/C can prevent this side reaction. researchgate.net Mechanochemical ball milling has also been demonstrated as a solvent-free, clean approach for CTH of aromatic nitro compounds using ammonium formate as the hydrogen source. mdpi.com
| Method | Reagents | Advantages | Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Nickel | High efficiency, clean byproducts | Requires specialized equipment for handling H₂ gas; potential for dehalogenation with Pd/C |
| Catalytic Transfer Hydrogenation | Ammonium formate, Hydrazine, 1,4-Cyclohexadiene with Pd/C or Pt/C | Safer than H₂ gas, good functional group tolerance | Catalyst choice is crucial for substrates with sensitive groups |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Cost-effective, widely used | Stoichiometric amounts of metal required, can generate significant waste |
| Sulfide (B99878) Reduction | Na₂S, (NH₄)₂S | Can offer selectivity for one nitro group over another | Often used for selective reductions in polynitrated compounds |
Derivatization Strategies from Precursors (e.g., 5-nitroisoquinoline)
The synthesis of this compound and its congeners relies heavily on the strategic functionalization of readily available precursors, with 5-nitroisoquinoline being a primary starting material. The electron-withdrawing nature of the nitro group at the C5 position activates the isoquinoline ring for nucleophilic attack, particularly at the C6 and C8 positions. nih.govmdpi.com
The primary derivatization strategy is the Oxidative Nucleophilic Substitution of Hydrogen (SNH) , as detailed in section 2.2.2.2. This metal-free C-N bond-forming reaction allows for the direct amination of the C-H bond at the C8 position. nih.govnih.gov By carefully controlling the reaction conditions (e.g., using aqueous DMSO), N-anions of various amides and ureas can be directed to attack the C8 position, leading to the formation of 8-amido-5-nitroisoquinoline derivatives. nih.gov Subsequent hydrolysis of the amide group would then yield the target this compound.
Another key precursor is 5-bromoisoquinoline, which can be nitrated to form 5-bromo-8-nitroisoquinoline. orgsyn.org The bromine atom serves as a versatile handle for further modifications. It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents. The nitro group in 5-bromo-8-nitroisoquinoline can then be reduced to the amine, providing access to 5-bromo-8-aminoisoquinoline, a valuable intermediate for further derivatization. orgsyn.org
Emerging Synthetic Paradigms and Sustainable Approaches
Recent advances in synthetic organic chemistry are moving towards more sustainable and efficient methods. These emerging paradigms, including photoredox catalysis, electrochemical synthesis, and flow chemistry, are being applied to the derivatization of heterocyclic compounds like isoquinoline and align with the principles of green chemistry.
Photoredox Catalysis and Electrochemical Synthesis in Isoquinoline Derivatization
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under exceptionally mild conditions. acs.orgnih.gov This methodology has been successfully applied to the C-H functionalization of heteroarenes. For isoquinolines, photoredox catalysis can generate reactive α-amino radicals from N-aryltetrahydroisoquinolines, which can then undergo addition to Michael acceptors. acs.org It also facilitates Minisci-type reactions, allowing for the introduction of alkyl and acyl radicals onto the electron-deficient isoquinoline ring. acs.org This approach offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, which is crucial for building functionalized congeners. acs.orgkaust.edu.sa
Electrochemical synthesis offers another green alternative to traditional chemical methods by using electricity to drive redox reactions. rsc.orgnih.govresearchgate.net This technique minimizes the use of stoichiometric chemical oxidants or reductants, reducing waste generation. acs.orgrsc.org For the functionalization of N-heterocycles, electrosynthesis can be used for various transformations, including C-H/N-H cross-coupling, cyclizations, and the introduction of functional groups. rsc.org By precisely controlling the electrode potential, high selectivity can be achieved, making it a promising strategy for the synthesis and modification of complex isoquinoline derivatives. rsc.orgresearchgate.net
Flow Chemistry Applications for Process Intensification and Scalable Synthesis
Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous intermediates, and straightforward scalability. researchgate.net
Integration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be made more sustainable by integrating the 12 Principles of Green Chemistry . chemijournal.comresearchgate.net The emerging paradigms discussed above inherently align with many of these principles.
Waste Prevention: Electrochemical and flow synthesis methods reduce waste by minimizing the use of stoichiometric reagents and improving reaction selectivity. acs.orgresearchgate.net
Atom Economy: Direct C-H functionalization methods like SNH amination and photoredox-catalyzed reactions maximize the incorporation of atoms from the reactants into the final product. nih.govacs.org
Less Hazardous Chemical Syntheses: Photoredox catalysis often uses visible light instead of high-energy UV light and avoids toxic reagents. nih.gov Electrochemical methods replace hazardous chemical oxidants and reductants with clean electrons. rsc.org
Design for Energy Efficiency: Many photoredox and electrochemical reactions proceed at ambient temperature and pressure, reducing energy consumption compared to traditional methods that require heating or cooling. acs.orgrsc.org
Catalysis: The use of catalytic reagents (photocatalysts, electrocatalysts, metal catalysts in CTH) is superior to stoichiometric reagents, a core tenet of green chemistry. mdpi.com
By adopting these modern synthetic strategies, the preparation of this compound and its derivatives can be achieved in a more efficient, controlled, and environmentally responsible manner. rasayanjournal.co.inmdpi.comresearchgate.net
Sophisticated Spectroscopic and Analytical Characterization Methodologies for 8 Nitroisoquinolin 5 Amine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 8-Nitroisoquinolin-5-amine, each unique proton in the molecule would produce a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The aromatic protons on the isoquinoline (B145761) core would appear in the downfield region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group at the C8 position and the electron-donating amino group at the C5 position would significantly influence the chemical shifts of the adjacent protons. Protons closer to the nitro group would be deshielded and appear at a higher chemical shift, while those near the amino group would be shielded and appear at a lower chemical shift. The protons of the amino group (-NH₂) would likely appear as a broad singlet. Spin-spin coupling between adjacent protons would result in signal splitting, providing crucial information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. udel.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. ceitec.cz The chemical shifts of the carbon atoms in this compound would be influenced by the attached functional groups. The carbons bonded to the electronegative nitrogen and oxygen atoms of the nitro and amino groups, as well as the ring nitrogens, would appear at different chemical shifts compared to the unsubstituted carbons. researchgate.net Carbons in the aromatic isoquinoline ring are expected to resonate in the range of δ 110-160 ppm. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning these signals unambiguously. ceitec.cz HSQC correlates proton signals with the signals of the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure. ceitec.cz
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the analysis of similar isoquinoline and substituted aromatic structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 9.0 - 9.3 | - |
| C1 | - | 150 - 155 |
| H3 | 8.4 - 8.6 | - |
| C3 | - | 142 - 146 |
| H4 | 7.5 - 7.7 | - |
| C4 | - | 118 - 122 |
| C4a | - | 128 - 132 |
| C5 | - | 145 - 150 (C-NH₂) |
| H6 | 6.8 - 7.0 | - |
| C6 | - | 110 - 115 |
| H7 | 7.6 - 7.8 | - |
| C7 | - | 125 - 130 |
| C8 | - | 148 - 153 (C-NO₂) |
| C8a | - | 124 - 128 |
| NH₂ | 4.0 - 5.0 (broad) | - |
Mass Spectrometry Techniques for Molecular Identity and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) are used to determine the exact mass of the molecular ion with high precision. For this compound (C₉H₇N₃O₂), the calculated exact mass is 189.0538. lookchem.com HRMS can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), after separation by GC, molecules are ionized, often by electron impact (EI), which causes them to fragment in a reproducible manner. rsc.org The analysis of these fragments provides a "fingerprint" that helps in structural elucidation. For this compound, characteristic fragmentation pathways would likely include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da). The isoquinoline ring itself can also undergo characteristic cleavages. The fragmentation pattern of the related 5-nitroisoquinoline (B18046) shows a top peak at an m/z of 116, suggesting a common fragmentation pathway for the core structure. nih.gov
Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Analysis (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, specific absorption bands would correspond to the vibrations of its functional groups. The amino group (-NH₂) would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (-NO₂) would show strong, distinct bands for asymmetric and symmetric stretching, typically around 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. walisongo.ac.id The aromatic isoquinoline core would produce C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. ajchem-a.commdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The symmetric vibrations of the aromatic ring system in this compound would be expected to produce strong signals in the Raman spectrum.
Table 2: Characteristic FT-IR Absorption Frequencies for this compound This table presents expected absorption ranges based on known data for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |
| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C/C=N Stretch | 1600 - 1400 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Visible spectrum of the parent isoquinoline molecule shows characteristic absorption bands. thieme-connect.de The introduction of an amino group (an auxochrome) and a nitro group (a chromophore) onto this ring system in this compound is expected to significantly alter its electronic spectrum. These substituents can engage in resonance with the aromatic system, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, often into the visible region. walisongo.ac.id The spectrum would be characterized by π→π* transitions associated with the aromatic system and potentially n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The specific absorption maxima (λmax) and molar absorptivity (ε) values are sensitive to the solvent environment. walisongo.ac.id
X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique can provide unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the orientation of the amino and nitro substituents. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amino group of one molecule and the nitro group of a neighboring molecule. mdpi.com This information is crucial for understanding the solid-state properties of the compound. While a crystal structure for the related 5-aminoisoquinoline (B16527) exists, a dedicated study on this compound would be necessary for its definitive solid-state characterization. nih.gov
Advanced Chromatographic Separations for Purity Assessment and Isolation of Analogues (e.g., HPLC, UPLC, Preparative Chromatography)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the analysis of non-volatile compounds like this compound. helsinki.finih.gov A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would likely be employed. The compound would be detected by a UV detector set at one of its absorption maxima. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantification. A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Preparative Chromatography: This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify larger quantities of the target compound from reaction mixtures or impurities. This is crucial for obtaining the highly pure material required for subsequent analytical studies and other applications.
Mechanistic Investigations into the Chemical Reactivity of 8 Nitroisoquinolin 5 Amine
Nucleophilic Reactivity of the Amino Group: Advanced Acylation and Alkylation Reactions
The primary amino group at the C5 position of 8-Nitroisoquinolin-5-amine serves as the molecule's principal nucleophilic center. However, its reactivity is significantly modulated by the electronic environment. The potent electron-withdrawing nature of the nitro group at the C8 position, combined with the inductive effect of the isoquinoline (B145761) ring's nitrogen atom, substantially decreases the electron density on the amino group. This deactivation renders the amine less nucleophilic compared to simpler anilines, necessitating carefully chosen conditions for synthetic transformations such as acylation and alkylation.
Acylation Reactions: Acylation of the amino group typically involves its reaction with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution mechanism. youtube.com Due to the reduced nucleophilicity of the amino group in this compound, these reactions often require the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acid (e.g., HCl) generated during the reaction, shifting the equilibrium towards the product and preventing the protonation of the starting amine into an unreactive ammonium (B1175870) salt. youtube.com
The general mechanism proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) yields the corresponding amide.
Alkylation Reactions: Direct alkylation of the amino group with alkyl halides is often challenging due to the possibility of polyalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. The reduced nucleophilicity of this compound can mitigate this to some extent, but control remains a synthetic hurdle. Alternative strategies, such as reductive amination, might offer a more controlled route to N-alkylated products.
Table 1: Representative Conditions for Amine Acylation and Alkylation
| Reaction Type | Reagent | Catalyst/Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to RT | N-(8-nitroisoquinolin-5-yl)acetamide |
| Acylation | Acetic Anhydride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | N-(8-nitroisoquinolin-5-yl)acetamide |
| Alkylation | Methyl Iodide | Potassium Carbonate | Acetonitrile (B52724) | Reflux | 8-nitro-N-methylisoquinolin-5-amine |
| Reductive Amination | Aldehyde/Ketone | Sodium borohydride | Methanol | Room Temperature | N-alkyl-8-nitroisoquinolin-5-amine |
Electrophilic Aromatic Substitution Patterns and Regioselectivity in Nitroisoquinoline Systems
Electrophilic Aromatic Substitution (EAS) on the this compound scaffold is a complex process directed by the competing influences of the substituents on the benzene (B151609) ring portion of the molecule. wikipedia.org The isoquinoline system itself generally undergoes electrophilic attack on the electron-richer benzene ring rather than the electron-deficient pyridine ring, with a preference for the C5 and C8 positions. imperial.ac.uk
In this specific molecule, the directing effects are as follows:
Amino Group (-NH₂ at C5): This is a powerful activating group and directs incoming electrophiles to the ortho (C6) and para (C8) positions. rsc.orgscispace.com It stabilizes the cationic Wheland intermediate through resonance, particularly when the positive charge is delocalized onto the nitrogen atom.
Nitro Group (-NO₂ at C8): This is a strong deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta (C5 and C7) positions. ck12.orgyoutube.com
The C8 position is already substituted.
The regiochemical outcome is determined by the synergy of these effects. The amino group strongly activates the C6 position (ortho), while the nitro group deactivates it to a lesser extent (being meta to C6). The C7 position is meta to the nitro group, which is a favorable directing effect from the nitro group's perspective, but it is meta to the strongly activating amino group, receiving less activation.
Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position . This position benefits from the powerful activation and ortho-directing effect of the amino group, leading to a more stabilized cationic intermediate compared to attack at C7.
Table 2: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Influence of Amino Group (C5) | Influence of Nitro Group (C8) | Stability of Intermediate | Predicted Outcome |
|---|---|---|---|---|
| C6 | Activating, ortho-directing (Favorable) | Deactivating, meta-directing (Neutral) | Highly Stabilized | Major Product |
| C7 | Activating, meta-directing (Less Favorable) | Deactivating, meta-directing (Favorable) | Less Stabilized | Minor or No Product |
Radical Reactions and Their Role in Complex Transformations
The presence of a nitro group makes this compound a candidate for radical-mediated transformations. Nitroaromatic compounds are known to participate in single-electron transfer (SET) processes to form radical anions. nih.gov These reactive intermediates can undergo various subsequent reactions.
For instance, the reduction of the nitro group to an amino group often proceeds through radical intermediates. organic-chemistry.org Chemical reductants or catalytic hydrogenation can initiate these processes. Furthermore, nitro-involved radical reactions have been utilized in the synthesis of complex molecules like oximes and nitrones. rsc.org
The amino group can also participate in radical reactions, typically involving oxidation. For example, oxidation of aromatic amines can sometimes proceed through radical mechanisms to form nitroso or nitro compounds, although this would be a reverse of the typical synthetic goal. acs.orgnih.gov The specific conditions, such as the presence of radical initiators (e.g., peroxides) or photolysis, would dictate the likelihood and outcome of such transformations. While specific studies on this compound are limited, the known chemistry of nitroaromatics and aromatic amines suggests a potential for rich and complex radical chemistry.
Studies on Reaction Kinetics and Thermodynamic Profiles of Key Synthetic Transformations
Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, profiles can be predicted based on analogous systems.
Reaction Kinetics: The kinetics of acylation of the amino group are expected to follow mechanisms observed for other aromatic amines. researchgate.net In the presence of a large excess of the acylating agent, the reaction would likely exhibit pseudo-first-order kinetics with respect to the amine. bohrium.com The rate would be highly dependent on the solvent, with different kinetic schemes often observed in protic versus aprotic solvents. bohrium.com
For Electrophilic Aromatic Substitution , the reaction proceeds via a two-step mechanism involving the formation of a cationic intermediate (arenium ion or Wheland intermediate). The first step, the attack of the electrophile on the aromatic ring to form this intermediate, disrupts aromaticity and is the slow, rate-determining step. masterorganicchemistry.com The activation energy for this step is influenced by the substituents present; activating groups like -NH₂ lower this barrier, while deactivating groups like -NO₂ raise it.
Table 3: Hypothetical Reaction Coordinate Diagram Profile for Electrophilic Nitration at C6
| Reaction Stage | Relative Energy | Description |
|---|---|---|
| Reactants | Low | This compound + Electrophile (e.g., NO₂⁺) |
| Transition State 1 | High (Activation Energy) | Formation of the C-E bond at C6 begins. |
| Intermediate | Medium | Positively charged Wheland intermediate (non-aromatic). |
| Transition State 2 | Lower | C-H bond begins to break. |
| Products | Lowest | 6,8-Dinitroisoquinolin-5-amine + H⁺ (Aromaticity restored). |
Solvent Effects and Additive Influences on Reaction Pathways
Solvents and additives can exert a powerful influence on the reactivity and regioselectivity of reactions involving substituted isoquinolines. The choice of solvent can affect reagent solubility, stabilize transition states, and in some cases, directly participate in the reaction mechanism.
Studies on the closely related compound 5-nitroisoquinoline (B18046) have demonstrated a dramatic solvent effect in nucleophilic substitution reactions. mdpi.com The interaction with amide anions in anhydrous DMSO leads to a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. However, in the presence of even small amounts of water, the reaction exclusively yields the 8-substituted nitro derivative. This highlights the critical role of the solvent system in directing the reaction toward different products, likely by altering the stability and subsequent reaction pathways of intermediate adducts. mdpi.com
Table 4: Observed Solvent Effects in the Amidation of 5-Nitroisoquinoline
| Reactant | Solvent System | Product(s) | Reference |
|---|---|---|---|
| 5-Nitroisoquinoline + Amide Anion | Anhydrous DMSO | Mixture of 8-amino-5-nitro- and 6-amino-5-nitroso- isoquinolines | mdpi.com |
| 5-Nitroisoquinoline + Amide Anion | DMSO with Water | Exclusively 8-amino-5-nitroisoquinoline | mdpi.com |
| 5-Nitroisoquinoline + 1,1-Dialkylurea Anion | Anhydrous DMSO | 6-amino-5-nitrosoisoquinoline derivative | mdpi.com |
| 5-Nitroisoquinoline + 1,1-Dialkylurea Anion | DMSO with Water | 8-amino-5-nitroisoquinoline derivative | mdpi.com |
This data strongly suggests that the reaction pathways of this compound would be similarly sensitive to solvent and additive conditions, offering a tool for chemists to control reaction outcomes.
Computational Chemistry and Theoretical Modeling of 8 Nitroisoquinolin 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a prominent quantum mechanical method used to examine the electronic structure of molecules. It has proven to be an effective framework for exploring chemical concepts and predicting reactivity patterns. researchgate.net By calculating the electron density, DFT can determine the ground-state properties of 8-nitroisoquinolin-5-amine, offering a detailed understanding of its stability, geometry, and electronic characteristics. researchgate.netdntb.gov.ua
Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. dntb.gov.ua A smaller gap suggests higher reactivity.
For this compound, the electron-donating amine (-NH2) group and the electron-withdrawing nitro (-NO2) group significantly influence the distribution and energy of these frontier orbitals. The amine group tends to raise the HOMO energy, while the nitro group lowers the LUMO energy. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.
Global reactivity indices, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 1: Key Reactivity Indices Derived from FMO Analysis
| Reactivity Index | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |
This table describes the theoretical indices used in FMO analysis. The specific values for this compound would be determined through DFT calculations.
Electrostatic Potential Surfaces (EPS), also known as Molecular Electrostatic Potential (MEP) maps, are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net These surfaces map the electrostatic potential onto the electron density surface of the molecule.
For this compound, an EPS map would visualize the charge distribution.
Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline (B145761) ring are expected to be the most electron-rich sites.
Positive Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. The hydrogen atoms of the amine group and the carbon atoms adjacent to the nitro group would likely show positive potential. researchgate.net
Neutral Regions (Green): These areas have a relatively balanced charge.
Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule, providing further insight into its stability. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its dynamic behavior. researchgate.net
Conformational Analysis: MD simulations can explore the different possible conformations (spatial arrangements) of the molecule by simulating its movements in a solvent, such as water, over a period of nanoseconds. ulisboa.pt This helps identify the most stable, low-energy conformations that the molecule is likely to adopt.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Ligand Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org
The process for developing a QSAR model for derivatives of this compound would involve:
Data Collection: A dataset of this compound analogs with experimentally measured biological activities (e.g., inhibitory concentrations) is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, quantum chemical, and electrostatic properties. nih.gov
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms like random forest, a mathematical equation is developed that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. ijpsr.com This allows for computational ligand design, where chemists can prioritize the synthesis of compounds predicted to have the highest desired activity, thereby saving time and resources in the drug discovery process. nih.gov
In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters for this compound. dntb.gov.ua By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical spectra.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the infrared (IR) and Raman spectra. Comparing the calculated vibrational frequencies with experimental data helps in the precise assignment of spectral bands to specific molecular vibrations, such as the N-H stretching of the amine group or the N-O stretching of the nitro group. researchgate.net
NMR Spectroscopy: DFT can be used to calculate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This is highly useful for confirming the molecular structure by matching the predicted spectrum with the experimental one. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to the absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. dntb.gov.ua This provides insight into the electronic structure and chromophores within the molecule.
Theoretical Assessment of Reaction Mechanisms and Transition State Structures
Computational chemistry provides a powerful platform for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can understand the step-by-step process of bond breaking and formation. unesp.br
For instance, in studying the amination or other nucleophilic substitution reactions on the isoquinoline ring, DFT calculations can be employed to:
Identify Intermediates and Products: The structures of all species involved in the reaction pathway can be optimized.
Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Locating the TS structure is crucial for understanding the reaction kinetics.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower activation energy implies a faster reaction rate.
This theoretical approach allows for the exploration of different possible reaction pathways, helping to determine the most favorable mechanism. For example, studies on the related 5-nitroisoquinoline (B18046) have explored mechanisms like oxidative nucleophilic substitution of hydrogen (SNH), providing a framework for how similar reactions could be assessed for this compound. mdpi.comnih.gov
Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Dosage Information
Interaction with Biological Targets: Receptors and Enzymes
Detailed studies characterizing the direct interaction of 8-Nitroisoquinolin-5-amine with specific biological targets such as receptors and enzymes are not extensively documented in available scientific literature. However, research on closely related isoquinoline (B145761) structures provides a framework for its potential biological interactions.
Receptor Binding Studies and Associated Signaling Pathway Modulation
Specific receptor binding assays for this compound are not prominently reported. However, studies on analogous compounds within the isoquinoline family have demonstrated significant receptor interactions. For instance, certain 8-hydroxy-tetrahydroisoquinoline alkaloids have been identified as inverse agonists of the serotonin 7 receptor (5-HT7R). nih.gov Interaction with the 5-HT7R by these inverse agonists leads to a decrease in basal cyclic adenosine monophosphate (cAMP) levels, which can reduce neuronal excitability and neurotransmission. nih.gov Functional evaluations have shown that an 8-hydroxy substitution pattern on the isoquinoline core can facilitate a more robust interaction with the 5-HT7R, correlating with its inverse agonist efficacy. nih.gov This highlights the potential for substituted isoquinolines to modulate key signaling pathways in the central nervous system.
Enzyme Inhibition Profiles and Kinetic Characterization
While specific enzyme inhibition profiles for this compound are not detailed, the isoquinoline scaffold is present in many molecules known to be enzyme inhibitors. semanticscholar.org The process of enzyme inhibition involves a molecule binding to an enzyme and decreasing its activity. This can occur through various mechanisms, such as competitive inhibition, where the inhibitor competes with the substrate for the same active site, or noncompetitive inhibition, where the inhibitor binds to a different site. libretexts.org The characterization of such interactions involves determining kinetic parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov Given the diverse bioactivities of isoquinoline derivatives, it is plausible that they could act on various enzymes, but specific kinetic studies on this compound are required for confirmation.
Pharmacological Potential and Mechanistic Insights of Isoquinoline Derivatives
The isoquinoline nucleus is a foundational structure for many compounds with significant biological properties, including anticancer, antimicrobial, and neuroprotective effects. semanticscholar.orgnih.gov
Anticancer Mechanisms and Cellular Cytotoxicity Pathways
Isoquinoline alkaloids and their synthetic derivatives have emerged as a significant source of novel anticancer agents, exerting their effects through a variety of cellular mechanisms. nih.govresearchgate.netresearchgate.net These compounds have been shown to induce cell death in numerous cancer cell lines. nih.gov
The primary anticancer mechanisms include:
Induction of Apoptosis, Autophagy, and Cell Cycle Arrest : Isoquinoline derivatives can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy), as well as halt the cell division cycle, preventing cancer cell proliferation. nih.govresearchgate.netresearchgate.netresearchgate.net Some compounds induce apoptosis through a mitochondrial-dependent pathway. researchgate.net
Interaction with Nucleic Acids and Proteins : Certain isoquinoline alkaloids exert their cytotoxic effects by binding directly to DNA and RNA. nih.gov This interaction can disrupt the structure of the DNA duplex, interfering with replication, repair, or transcription processes. nih.gov
Modulation of Cellular Signaling Pathways : These compounds can interfere with key signaling cascades that regulate cell growth, proliferation, and survival. researchgate.net Pathways affected include the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a fundamental role in mediating apoptotic processes. nih.gov Additionally, some derivatives have been shown to inhibit the mTOR and Akt pathways. researchgate.net
Inhibition of IAP Proteins : Specific isoquinoline derivatives have been found to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin. nih.gov This action promotes caspase-induced apoptosis in tumor cells. nih.gov
Other Mechanisms : Additional anticancer activities include the inhibition of tubulin polymerization and the interruption of cell migration, which are crucial for cancer cell division and metastasis, respectively. researchgate.net
| Mechanism | Description | Associated Pathways/Targets | Reference |
|---|---|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Mitochondrial-dependent pathway, Caspase activation | nih.govresearchgate.net |
| Cell Cycle Arrest | Halts the progression of the cell division cycle. | G1 phase arrest | nih.govresearchgate.net |
| Autophagy Induction | Promotes cellular self-digestion, leading to cell death. | mTOR, Akt, MAPK pathways | researchgate.net |
| IAP Inhibition | Downregulates proteins that inhibit apoptosis. | XIAP, cIAP-1, Survivin | nih.gov |
| DNA Binding | Interacts with nucleic acids to disrupt replication and transcription. | DNA duplex | nih.gov |
Antimicrobial Modalities and Broad-Spectrum Activity Investigations
Isoquinoline derivatives represent an important class of compounds with a broad spectrum of antimicrobial activities. semanticscholar.orgnih.govresearchgate.net Research has demonstrated their efficacy against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netmdpi.comnih.gov
Key findings in antimicrobial research include:
Activity against Resistant Bacteria : Novel alkynyl isoquinolines have shown potent bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Some of these compounds were also effective against fluoroquinolone-resistant S. aureus strains. mdpi.com
Mechanisms of Action : The precise mechanisms are still under investigation, but several modalities have been proposed. One study on an alkynyl isoquinoline suggested that its mechanism involves the perturbation of the bacterial cell wall and interference with nucleic acid biosynthesis in S. aureus. mdpi.com Other proposed mechanisms include the inhibition of cell division and general nucleic acid synthesis. researchgate.net
Enzyme Inhibition : Molecular docking studies suggest that some isoquinoline derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes, such as tyrosyl-tRNA synthetase (TyrRS), which is crucial for protein synthesis. researchgate.net
| Compound Class/Derivative | Spectrum of Activity | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria, including MRSA and VRSA. | Perturbs cell wall and nucleic acid biosynthesis. | mdpi.com |
| Tricyclic Isoquinolines | Gram-positive pathogens (S. aureus, S. pneumoniae, E. faecium). | Not specified. | mdpi.com |
| Benzothiazole-Isoquinoline Hybrids | S. aureus, P. aeruginosa, K. pneumoniae, E. coli. | Inhibition of tyrosyl-tRNA synthetase (TyrRS). | researchgate.net |
| General Isoquinoline Alkaloids | Wide range of human pathogenic bacteria and phytopathogenic fungi. | Inhibition of cell division and nucleic acid synthesis. | researchgate.net |
Neuroprotective Effects and Associated Biochemical Pathways
Isoquinoline alkaloids have demonstrated significant neuroprotective potential, with studies showing they can mitigate nerve damage and offer therapeutic benefits for neurodegenerative diseases. researchgate.netnih.gov Their protective effects are attributed to a multifactorial mechanism of action that targets various pathological pathways. researchgate.net
The primary neuroprotective mechanisms are:
Anti-Oxidative Damage : Isoquinoline alkaloids can reduce oxidative stress, a key factor in neurodegeneration. researchgate.netnih.gov They achieve this by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px). nih.govmdpi.com This activity is linked to the activation of the NRF2-KEAP1 signaling pathway, a critical regulator of cellular antioxidant responses. mdpi.com
Anti-Inflammatory Activity : Chronic neuroinflammation contributes to neuronal damage. Isoquinoline alkaloids can suppress this by inhibiting pro-inflammatory signaling pathways, such as the NF-kB pathway, and reducing the production of inflammatory mediators like TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov
Regulation of Autophagy : Autophagy is a cellular process for degrading and recycling damaged components, and its dysregulation is implicated in neurodegenerative diseases. Certain isoquinolines can modulate autophagy, often by influencing the PI3K/AKT/mTOR pathway, to restore cellular homeostasis and protect neurons. researchgate.netnih.gov
Alleviation of Mitochondrial Dysfunction : These compounds can help preserve mitochondrial function and reduce intracellular calcium overload, which are critical for preventing neuronal apoptosis. researchgate.netnih.gov
| Mechanism | Description | Associated Pathways/Targets | Reference |
|---|---|---|---|
| Reduction of Oxidative Stress | Scavenges free radicals and boosts antioxidant enzymes. | NRF2-KEAP1 pathway, SOD, CAT, GSH-Px | nih.govmdpi.com |
| Anti-Neuroinflammation | Inhibits the production of inflammatory mediators in the brain. | NF-kB pathway, TNF-α, COX-2, iNOS | nih.gov |
| Autophagy Regulation | Modulates the cellular degradation and recycling process to protect neurons. | PI3K/AKT/mTOR pathway | researchgate.netnih.gov |
| Mitochondrial Protection | Reduces mitochondrial dysfunction and intracellular calcium overload. | - | nih.gov |
Anti-inflammatory Actions and Cellular Response Modulation
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline (B57606) derivatives has demonstrated significant anti-inflammatory potential. Research into analogous compounds provides a framework for understanding the potential mechanisms by which this compound might modulate cellular inflammatory responses.
The anti-inflammatory effects of isoquinoline derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators in activated immune cells, such as microglia. nih.govmdpi.com One of the key signaling pathways implicated in inflammation is the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com Studies on certain isoquinoline-1-carboxamide derivatives have shown that they can inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.govmdpi.com This action effectively blocks the transcription of genes for pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com
Antimalarial Activity and Parasite Target Interactions
This compound belongs to the 8-aminoquinoline (B160924) (8-AQ) class of compounds, which are renowned for their unique antimalarial properties. nih.govscispace.com The prototypical 8-AQ, primaquine, is uniquely effective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, and the mature gametocytes of P. falciparum, which are responsible for relapse and transmission, respectively. nih.govukri.orgnih.gov
The precise mechanism of action for 8-AQs is complex and not fully elucidated, but it is widely accepted that they are prodrugs that require metabolic activation to exert their parasiticidal effects. who.int The current understanding points to a mechanism involving redox cycling. ukri.org
Metabolic Activation and Oxidative Stress : In the host or parasite, 8-AQs are metabolized into hydroxylated derivatives, which are then oxidized to quinoneimine intermediates. These intermediates can undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. nih.govukri.org This redox activity is believed to be catalyzed by parasite-specific enzymes, such as P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR). ukri.org The resulting surge in oxidative stress within the parasite disrupts essential cellular processes, damages membranes and proteins, and ultimately leads to cell death. nih.gov
Inhibition of Heme Detoxification : Another proposed mechanism for some quinoline-based antimalarials is the interference with the parasite's heme detoxification pathway. nih.govyoutube.com During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Some 8-aminoquinoline analogues have been shown to inhibit this polymerization process more efficiently than chloroquine, leading to a buildup of toxic heme that kills the parasite. youtube.comasm.org
The presence of a nitro group on the isoquinoline core of this compound may also contribute to its activity, as metal complexes of 8-aminoquinoline-5-nitro-uracils have demonstrated fair antimalarial activities. nih.gov These mechanisms, particularly the generation of oxidative stress through redox cycling, are the most likely contributors to the potential antimalarial efficacy of this compound and its analogues.
Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential and minimizing the toxicity of drug candidates. For the 8-aminoquinoline class, extensive SAR studies have identified key structural features that influence antimalarial activity. who.int
Side Chain : The nature of the aminoalkylamino side chain at the 8-position is critical. The activity is influenced by the number of methylene groups between the two nitrogen atoms, with an odd number often being slightly more active. who.int Furthermore, activity is generally found only when the 8-amino group is secondary. who.int
Quinoline Ring Substitutions : The presence of a methoxy group at the 6-position has been shown to enhance activity, a feature retained in most modern analogues. who.int Substitutions at the 5-position can significantly modulate both activity and toxicity. For instance, introducing phenoxy groups at this position has been found to reduce toxicity more than activity, thereby improving the therapeutic index. scispace.comwho.int
More specifically, SAR studies on analogues featuring the 8-nitro quinoline scaffold have provided insights into how functionalization impacts biological activity. A study on a series of novel 8-nitro quinoline-based thiosemicarbazone analogues investigated their antitumor effects. nih.gov The research demonstrated that modifications on the thiosemicarbazone moiety significantly influenced cytotoxic activity against breast cancer cells. The analogue designated as 3a showed the highest inhibitory activity. This suggests that the nature of the substituent at the terminal nitrogen of the thiosemicarbazone side chain is a key determinant of biological efficacy for this class of functionalized 8-nitroquinolines. nih.gov
These findings highlight that the biological activity of this compound analogues can be finely tuned by modifying both the side chain and the substitution pattern on the aromatic ring system.
In Vitro and In Silico Bioactivity Profiling Techniques
The presence of a nitroaromatic group in this compound makes it a candidate for hypoxia-selective cytotoxicity. Hypoxic cells, which have low oxygen levels, are a common feature of solid tumors and contribute to resistance to radiation and conventional chemotherapy. mdpi.comnih.gov Nitroaromatic compounds can be selectively activated under hypoxic conditions to become potent cytotoxins. mdpi.comnih.gov
The underlying mechanism relies on the bioreduction of the nitro group. mdpi.comnih.gov
Bioreductive Activation : In the low-oxygen environment of hypoxic cells, one-electron reductase enzymes (like NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro radical anion. In the absence of oxygen, this radical can undergo further reduction to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. nih.gov These reactive metabolites can damage cellular macromolecules, including DNA and proteins, leading to cell death. nih.govresearchgate.net
Oxygen-Dependent Futile Cycling : Under normal oxygen conditions (normoxia), the nitro radical anion is rapidly re-oxidized back to the parent nitro compound, with the concurrent formation of a superoxide radical. This "futile cycling" prevents the accumulation of cytotoxic metabolites, thus sparing healthy, well-oxygenated tissues. nih.gov
The cytotoxicity of nitroaromatic compounds in hypoxic cells is strongly correlated with their one-electron reduction potential; compounds with a higher electron affinity tend to be more cytotoxic. oup.com Mechanistic studies on other nitroaromatic drugs, such as nitroimidazoles, have shown that their hypoxia-selective action can involve compromising DNA replication, inducing replication stress, slowing cell cycle progression, and covalently binding to cellular proteins, thereby inhibiting the function of key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST). nih.govresearchgate.net
Computational tools and web servers like SwissADME, admetSAR, and others are commonly used to perform these predictions. benthamdirect.comiscientific.orgresearchgate.net The process involves calculating a range of molecular descriptors to predict the following properties:
Absorption : Parameters such as lipophilicity (LogP), water solubility, and intestinal absorption are predicted. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which helps determine the potential for oral bioavailability. nih.gov
Distribution : Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism : The models can predict interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition or substrate potential), which are crucial for drug metabolism and potential drug-drug interactions.
Excretion : Properties related to the elimination of the compound from the body are estimated.
Toxicity : A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50). benthamdirect.comnih.gov
For various quinoline derivatives, these in silico studies have successfully guided the selection of compounds with favorable pharmacokinetic profiles and lower predicted toxicity for further experimental development. mdpi.combenthamdirect.comiscientific.org
| ADMET Property | Prediction Parameter | Importance in Drug Discovery |
|---|---|---|
| Absorption | Lipinski's Rule of Five, Solubility, Intestinal Absorption | Determines potential for oral bioavailability. |
| Distribution | Plasma Protein Binding, Blood-Brain Barrier Permeability | Affects drug availability at target sites and potential for CNS side effects. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts drug clearance rates and risk of drug-drug interactions. |
| Excretion | Renal Clearance Prediction | Indicates the primary route of elimination from the body. |
| Toxicity | Ames Mutagenicity, Carcinogenicity, Hepatotoxicity | Flags potential for serious adverse effects early in development. |
Computational protein-binding analysis, primarily through molecular docking, is a powerful technique used to predict and rationalize the interaction between a small molecule (ligand) and a protein target at the molecular level. iscientific.org This method is instrumental in understanding potential mechanisms of action and in structure-based drug design.
The process typically involves these steps:
Preparation of Structures : High-resolution 3D structures of the protein target are obtained from databases like the Protein Data Bank (PDB). The ligand structure, in this case, this compound, is created and optimized using chemical drawing software. iscientific.orgresearchgate.net
Docking Simulation : Using software such as AutoDock, a search algorithm places the ligand in various orientations and conformations within the protein's binding site. iscientific.orgresearchgate.net
Scoring and Analysis : A scoring function calculates the binding energy for each pose, with lower binding energies typically indicating a more stable interaction. The results are analyzed to identify the most favorable binding mode and to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues of the protein. researchgate.netnih.gov
This technique has been widely applied to quinoline derivatives to explore their binding to various therapeutic targets. For example, docking studies have been used to investigate the interactions of quinoline compounds with targets like the Ephrin B4 (EPHB4) receptor in cancer benthamdirect.com and mycobacterial ATP synthase for anti-tubercular activity. iscientific.org Such analyses provide crucial insights that can guide the rational design of more potent and selective analogues.
Applications in Advanced Chemical Research and Materials Science
Role as a Privileged Scaffold and Versatile Building Block in Medicinal Chemistry Research
The isoquinoline (B145761) core is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This term describes molecular frameworks that can bind to a diverse range of biological targets with high affinity, making them ideal starting points for drug discovery. rsc.org Isoquinoline-based molecules are integral to numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. nih.gov The structural versatility of the isoquinoline skeleton allows for extensive functionalization, enabling chemists to fine-tune the biological properties of the resulting compounds. rsc.orgnih.gov
8-Nitroisoquinolin-5-amine serves as a versatile building block, a role enhanced by its distinct functional groups. Nitro compounds are valuable intermediates in organic synthesis due to the diverse reactivity of the nitro group. frontiersin.org It can be readily transformed into other functional groups, and its electron-withdrawing nature influences the reactivity of the aromatic ring. The reduction of a nitro group to an amine is a particularly powerful transformation for accessing various bioactive amines, which are in high demand in the pharmaceutical industry. frontiersin.org The presence of the primary amine group on the this compound scaffold provides a key site for further chemical modifications, such as amidation or the introduction of other pharmacologically relevant moieties. This dual functionality makes it a strategic precursor for creating libraries of complex molecules for screening in drug development programs.
| Feature | Significance | Reference |
|---|---|---|
| Isoquinoline Core | Recognized as a "privileged scaffold" capable of binding to multiple biological targets. | rsc.orgnih.gov |
| Nitro Group (-NO2) | Acts as a versatile synthetic handle; can be converted to other functional groups and influences the molecule's electronic properties. | frontiersin.org |
| Amine Group (-NH2) | Provides a reactive site for building more complex molecules and is a common feature in many bioactive compounds. | frontiersin.org |
Ligand Design for Catalysis and Coordination Chemistry
The structure of this compound, containing multiple nitrogen and oxygen atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can have applications in areas like catalysis. The nitrogen atom of the isoquinoline ring and the nitrogen of the amine group can act as coordination sites for metal ions.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of a MOF, such as its pore size, stability, and functionality, are determined by the choice of metal and organic linker. Amine-functionalized ligands are frequently used in MOF synthesis because the amine group can enhance gas adsorption capabilities, serve as a basic catalytic site, or be modified after the framework is built. ucsf.eduresearchgate.net
This compound is a potential organic linker for creating functional MOFs. The amine and nitro groups, along with the isoquinoline nitrogen, offer multiple binding points for metal coordination. The presence of the amine functionality within the pores of a resulting MOF could be leveraged for applications such as carbon dioxide capture or heterogeneous catalysis. mdpi.comresearchgate.net Furthermore, the nitro group can influence the electronic properties of the framework, potentially leading to applications in sensing or electronics. nih.gov
Asymmetric catalysis is a field of chemistry focused on synthesizing chiral molecules, which is crucial for the production of many pharmaceuticals. This often involves the use of chiral catalysts, typically composed of a metal center bound to a chiral organic ligand. Chiral diamines and amino alcohols are important classes of ligands for these catalysts. nih.gov
Derivatives of 8-aminoquinoline (B160924) have been successfully employed as ligands in asymmetric catalysis. nih.govmdpi.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of imines, a key reaction for producing chiral amines. mdpi.commdpi.com While this compound itself is not chiral, it serves as a valuable precursor. The amine group can be used to attach chiral auxiliaries, or the isoquinoline ring can be chemically modified to create a rigid, chiral ligand scaffold. The electronic properties imparted by the nitro group could also influence the catalytic activity and selectivity of the final metal complex.
| Application Area | Role of this compound | Key Structural Features | Reference |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker/building block | Amine, nitro, and isoquinoline nitrogen as metal binding sites | mdpi.comucsf.edu |
| Asymmetric Catalysis | Precursor for chiral ligands | Amine group for derivatization; isoquinoline scaffold | nih.govmdpi.com |
Development of Fluorescent Probes and Advanced Imaging Agents in Biological Systems
Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. They are invaluable tools in biology and medicine for imaging cells and tracking biological processes. The 8-aminoquinoline and 8-hydroxyquinoline (B1678124) scaffolds are well-known fluorophores (the part of a molecule responsible for fluorescence) and are frequently used to design chemosensors for detecting metal ions, such as zinc (Zn²⁺). nih.gov
The fluorescence properties of these molecules often change significantly upon binding to a metal ion, allowing for the quantification of the ion's concentration. nih.gov The 8-aminoquinoline moiety within this compound provides the core structure necessary for this fluorescent behavior. By modifying the amine group or other parts of the molecule, researchers can tune its selectivity and sensitivity for specific analytes. While the nitro group is often a fluorescence quencher, its presence can be exploited in "turn-on" probe designs, where a chemical reaction involving the analyte removes the quenching effect and activates the fluorescence. For example, probes based on the 7-nitro-1,2,3-benzoxadiazole (NBD) amine structure have been developed for detecting hydrogen sulfide (B99878) (H₂S). nih.gov This principle could be applied to derivatives of this compound to create advanced imaging agents for various biological systems.
Contribution to Advanced Materials Science and Engineering
The unique electronic and photophysical properties of the isoquinoline scaffold also make it relevant to the field of materials science, particularly in the development of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. youtube.com The performance of an OLED depends heavily on the organic materials used in its emissive layer. Metal complexes of 8-hydroxyquinoline, most famously tris(8-hydroxyquinoline)aluminum (Alq₃), have been foundational materials in OLED technology, serving as highly efficient and stable green emitters and electron transport materials. iitk.ac.inmdpi.com Similarly, zinc complexes of 8-hydroxyquinoline derivatives (like Znq₂) are also used. mdpi.com
This compound can contribute to this field as a precursor for novel ligands. The 8-aminoisoquinoline (B1282671) core can be converted to an 8-hydroxyisoquinoline, or it can be used directly to form metal complexes with unique properties. The electron-withdrawing nitro group would significantly alter the electronic energy levels (HOMO/LUMO) of the resulting metal complex. This tuning of electronic properties is critical for optimizing the color, efficiency, and stability of OLEDs. By systematically modifying the ligand structure, researchers can develop new generations of emissive and charge-transport materials for advanced electronic applications. beilstein-journals.org
Exploration in Conductive and Optical Materials
The unique molecular architecture of this compound, which features an isoquinoline core functionalized with both an electron-withdrawing nitro group and an electron-donating amino group, has prompted theoretical and preliminary exploration into its potential applications in the fields of conductive and optical materials. Research in related isoquinoline derivatives provides a foundation for understanding the potential contributions of this specific compound.
The exploration of isoquinoline and its derivatives in materials science is an active area of research. For instance, isoquinoline-1,3-dione has been identified as a valuable building block for creating high-performance semiconducting materials. rsc.org Polymers derived from this structure have demonstrated ambipolar charge transport, meaning they can transport both positive (holes) and negative (electrons) charges. rsc.org This characteristic is highly desirable for applications in organic field-effect transistors (OFETs). Some of these polymers have exhibited notable hole mobilities, a key performance metric for such devices. rsc.org
The inherent electronic properties of the isoquinoline ring system, combined with the electronic influence of the nitro and amino substituents in this compound, suggest its potential as a monomer or a component in the synthesis of novel conductive polymers. The presence of both electron-donating and electron-withdrawing groups on the aromatic system can lead to intramolecular charge transfer characteristics, which are often a prerequisite for desirable electronic and optical properties.
In the realm of optical materials, various isoquinoline derivatives have been investigated for their fluorescent properties. nih.govnih.gov Fluorescence is a critical characteristic for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Quinoline (B57606) Schiff bases, a related class of compounds, are noted for their potential in optoelectronics and laser applications, which is attributed to the extensive delocalization of their electron clouds and high non-linearity. mdpi.com
The specific substitution pattern of this compound could give rise to interesting photophysical properties. The interaction between the donor (amino) and acceptor (nitro) groups across the isoquinoline backbone can result in a molecule with a significant dipole moment and potential for strong absorption and emission of light. The study of related quinoline derivatives has shown that such substitutions can lead to unique HOMO-LUMO structures and reasonable quantum yields, which are important parameters for optical materials. mdpi.com
While direct experimental data on the conductive and optical properties of polymers or materials synthesized from this compound is not extensively documented in publicly available literature, the known characteristics of related compounds provide a strong basis for its consideration in these advanced applications. Further research, including the synthesis and characterization of polymers and materials incorporating the this compound moiety, would be necessary to fully elucidate its potential.
Below are tables detailing the properties of related isoquinoline and quinoline derivatives, which can serve as a reference for the potential characteristics of materials derived from this compound.
Table 1: Charge Transport Properties of Isoquinoline-1,3-dione Based Polymers
| Polymer | Charge Transport | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] |
|---|---|---|---|
| P1 | Ambipolar | 0.35 | 0.04 |
| P2 | p-type | 1.08 | - |
| P3 | p-type | 0.75 | - |
Data sourced from research on isoquinoline-1,3-dione-derived conjugated polymers for field-effect transistors. rsc.org
Table 2: Optical Properties of a Quinoline Schiff Base Derivative
| Property | Value |
|---|---|
| Excitation Wavelength | 355 nm (for random laser) |
| Emission Range (Random Laser) | 400-430 nm |
| Spectral Linewidth (Δλ) | 0.5 nm |
Data from a study on the optical properties of a novel class of quinoline derivatives. mdpi.com
Future Research Trajectories and Challenges in 8 Nitroisoquinolin 5 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes for Complex Architectures
The advancement of therapeutic agents based on the 8-nitroisoquinolin-5-amine scaffold is fundamentally reliant on the ability to synthesize complex molecular architectures efficiently and sustainably. Current synthetic strategies often rely on classical nitration and reduction sequences on the isoquinoline (B145761) core, which may lack regioselectivity and require harsh conditions. Future research must pivot towards more sophisticated and greener synthetic methodologies.
A significant area for development is the application of transition-metal catalysis. hilarispublisher.com Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) could enable the late-stage functionalization of the isoquinoline core, allowing for the rapid assembly of diverse chemical libraries. hilarispublisher.com For instance, these methods could be employed to introduce various substituents at positions other than 5 and 8, providing a powerful tool for structure-activity relationship (SAR) studies. Another promising avenue is the use of photoredox catalysis, which operates under mild conditions and can facilitate novel bond formations that are inaccessible through traditional thermal methods. hilarispublisher.com
The challenge lies in developing catalytic systems that are tolerant of the existing nitro and amine functionalities, which can be sensitive or act as catalyst poisons. Research should focus on designing robust catalysts and optimizing reaction conditions to achieve high yields and selectivity, thereby creating more sustainable and atom-economical synthetic pathways for novel and complex derivatives.
Deeper Mechanistic Elucidation of Biological Activities and Target Validation
While the this compound scaffold holds therapeutic promise, a critical challenge is the lack of a deep understanding of its biological mechanisms of action. Identifying and validating the specific molecular targets are paramount for advancing any potential drug candidate from a promising lead to a clinical therapeutic. technologynetworks.com Future research must prioritize the deconvolution of its biological activity.
Modern "omics" technologies, such as proteomics and transcriptomics, offer powerful tools for unbiased target identification by analyzing changes in protein and mRNA expression levels in response to the compound. wjbphs.com Furthermore, genetic approaches, including CRISPR-based gene editing and RNA interference (RNAi), are considered definitive methods for target validation. wjbphs.comnih.gov These techniques can confirm whether modulating a specific target protein replicates the physiological effects of the compound, thereby establishing a direct link between the target and its biological function. technologynetworks.comtechnologynetworks.com The integration of data from these multiple sources will be crucial for building a comprehensive understanding of the compound's mechanism. wjbphs.com
Table 1: Potential Methods for Target Validation of this compound This interactive table outlines key methodologies that could be employed in future research to validate the biological targets of this compound.
| Methodology | Description | Key Advantage | Potential Challenge |
|---|---|---|---|
| Genetic Manipulation (e.g., CRISPR/Cas9, RNAi) | Knocking out, knocking down, or editing the gene of a putative target to observe if the resulting phenotype mimics the compound's effect. nih.gov | Provides strong evidence for target necessity. nih.gov | Potential for off-target effects; compensation by other pathways. |
| Proteomics (e.g., Thermal Proteome Profiling) | Identifies direct protein targets by observing changes in protein thermal stability upon compound binding. | Unbiased, genome-wide identification of direct binding partners. | Requires specialized equipment and complex data analysis. |
| Structure-Activity Relationship (SAR) Studies | Synthesizing and testing analogues of the compound to correlate structural changes with biological activity and target engagement. technologynetworks.com | Helps to confirm the binding mode and identify key interacting moieties. | Can be resource-intensive and time-consuming. |
| Drug-Resistant Mutant Generation | Creating mutations in the suspected target that confer resistance to the compound's activity. technologynetworks.com | Provides strong evidence of direct target engagement in a cellular context. | May be difficult to generate and select for resistant mutants. |
Rational Design of Highly Selective and Potent Derivatives through Integrated Computational and Experimental Approaches
To maximize the therapeutic potential of this compound, future efforts must focus on the rational design of derivatives with enhanced potency and selectivity. This can be most effectively achieved by integrating computational modeling with experimental synthetic chemistry. hilarispublisher.com Structure-based drug design (SBDD), which relies on the 3D structure of the target protein, can guide the design of molecules that fit precisely into the binding site, optimizing interactions and improving affinity. technologynetworks.com
Molecular docking simulations can predict the binding modes and affinities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. technologynetworks.com In cases where a target's 3D structure is unknown, ligand-based methods like pharmacophore modeling can be used to identify the key chemical features required for biological activity based on a set of known active molecules. technologynetworks.com This computational-first approach can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the discovery process and conserving resources. hilarispublisher.com The challenge is to ensure the predictive accuracy of the computational models, which often requires iterative refinement based on experimental feedback.
Table 2: Integrated Approaches for Rational Derivative Design This interactive table summarizes the synergy between computational and experimental methods for designing potent and selective derivatives.
| Approach | Computational Method | Experimental Method | Combined Goal |
|---|---|---|---|
| Structure-Based Design | Molecular Docking, Molecular Dynamics Simulations | X-ray Crystallography, NMR Spectroscopy, Chemical Synthesis | To design ligands with optimal fit and interactions within a known target binding site. technologynetworks.com |
| Ligand-Based Design | Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR) | Synthesis of Analogues, High-Throughput Screening | To identify key structural features responsible for activity when the target structure is unknown. technologynetworks.com |
| Fragment-Based Design | Fragment Docking and Linking/Growing Algorithms | Fragment Screening (e.g., by NMR, SPR), Synthetic Elaboration | To build a potent lead by identifying and linking small molecular fragments that bind to the target. |
| Physicochemical Profiling | In Silico ADME/Tox Prediction | In Vitro Permeability, Solubility, and Metabolism Assays | To optimize drug-like properties for improved bioavailability and reduced toxicity. |
Exploration of Unconventional Applications in Emerging Technologies
Beyond its potential in medicinal chemistry, the unique electronic properties of this compound merit exploration for unconventional applications in emerging technologies. Nitroaromatic compounds are known for their electron-accepting capabilities, while aromatic amines are electron donors. The presence of both moieties on a rigid heterocyclic scaffold creates a "push-pull" system, which can give rise to interesting photophysical properties.
Future research could investigate the potential of this compound derivatives as components in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Their potential as fluorescent probes or sensors could also be explored, where changes in the local environment could modulate their fluorescence properties. This diversification of research beyond pharmacology represents a significant opportunity, though it requires interdisciplinary collaboration between chemists, physicists, and materials scientists.
Addressing Challenges in Scalability, Process Optimization, and Derivatization Efficiency
Furthermore, the efficiency of derivatization is a key concern. The 5-amino group serves as a crucial handle for introducing molecular diversity. However, its reactivity is modulated by the strongly electron-withdrawing nitro group at the peri-position (C8), which can decrease its nucleophilicity. Research is needed to compare various derivatization reagents and conditions to achieve high conversion rates and clean reactions. nih.gov A systematic study of different reagents could provide valuable guidelines for future synthetic efforts. nih.gov
Table 3: Comparison of Potential Amine Derivatization Reagents This interactive table compares various classes of reagents that could be investigated for the efficient derivatization of the 5-amino group on the this compound scaffold.
| Reagent Class | Example Reagent | Reaction Type | Potential Advantage | Potential Challenge for this Scaffold |
|---|---|---|---|---|
| Acylating Agents | Acetyl Chloride, Benzoyl Chloride | Acylation | Forms stable amide bonds; well-established chemistry. | Reduced nucleophilicity of the amine may require harsh conditions or strong catalysts. |
| Sulfonylating Agents | Dansyl Chloride, Dabsyl Chloride | Sulfonylation | Products are often fluorescent and highly detectable, useful for analytics. nih.gov | Steric hindrance from the peri-nitro group could impede the reaction. |
| Isocyanates/Isothiocyanates | Phenyl Isocyanate, Phenylisothiocyanate | Addition | Forms ureas/thioureas; often proceeds under mild conditions. researchgate.net | Isocyanates can be moisture-sensitive; side reactions are possible. |
| Aldehydes/Ketones | Benzaldehyde | Reductive Amination | Forms secondary or tertiary amines, allowing for significant structural modification. | Requires a reducing agent; potential for competing reactions. |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dansyl Chloride |
| Dabsyl Chloride |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 8-Nitroisoquinolin-5-amine with high purity?
- Methodological Answer : Synthesis should follow protocols emphasizing regioselective nitration and amine functionalization. Use controlled reaction conditions (e.g., temperature <90°C, inert atmosphere) to minimize side reactions. Characterization via HPLC and NMR is critical to confirm purity (>98%) and structural integrity . Include stepwise validation using reference standards and comparative spectral data. For reproducibility, document all parameters (solvent ratios, catalyst loading) in the experimental section, adhering to journal guidelines .
Q. How can researchers distinguish this compound from structurally similar nitrated isoquinoline derivatives?
- Methodological Answer : Employ tandem analytical techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to resolve retention time differences.
- Spectroscopy : Compare H/C NMR chemical shifts, focusing on nitro group deshielding effects and amine proton coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation pathways. Cross-validate with computational models (e.g., DFT calculations for electronic structure) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store under anhydrous conditions at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition products. Monitor for nitro group reduction or amine oxidation using LC-MS. Avoid contact with oxidizers or metal ions, which may catalyze hazardous reactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in catalytic systems?
- Methodological Answer : Design experiments to probe:
- Electrophilic Reactivity : Kinetic studies under varying pH and solvent polarities to assess nitro group activation.
- Reduction Pathways : Use cyclic voltammetry to identify reduction potentials and intermediates (e.g., nitroso derivatives).
- Computational Modeling : Apply density functional theory (DFT) to map transition states and electron density distributions . Reference systematic review frameworks (e.g., PICOT for hypothesis structuring) to align with existing literature .
Q. What strategies resolve contradictory data in the literature regarding the biological activity of this compound derivatives?
- Methodological Answer : Conduct a scoping review (per Arksey & O’Malley’s framework ) to map methodological inconsistencies. Key steps:
- Data Extraction : Tabulate variables (assay type, cell lines, concentration ranges) from primary studies.
- Bias Assessment : Use Cochrane risk-of-bias tools to evaluate experimental design flaws (e.g., lack of controls or solvent interference) .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity and identify outlier studies .
Q. How can researchers design experiments to assess the nitrosamine impurity risk in this compound synthesis?
- Risk Evaluation : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use supplier questionnaires to audit cross-contamination risks .
- Analytical Controls : Implement LC-MS/MS with a limit of detection (LOD) ≤10 ppb for nitrosamines. Validate methods using spiked samples and matrix-matched calibration .
- Mitigation : Optimize reaction quenching steps and introduce scavengers (e.g., ascorbic acid) to suppress nitrosation .
Methodological Frameworks for Research Design
Q. Which frameworks are optimal for structuring research questions on this compound’s applications?
- Answer : Use:
- PICOT : Define Population (target molecules), Intervention (functionalization strategies), Comparison (existing isoquinoline derivatives), Outcome (efficacy metrics), and Time (reaction kinetics) .
- FINER : Ensure questions are Feasible (lab resources), Interesting (novel mechanistic insights), Novel (unexplored substituent effects), Ethical (waste disposal compliance), and Relevant (therapeutic or catalytic applications) .
Data Presentation and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Answer : Adhere to Beilstein Journal guidelines :
- Main Text : Summarize key steps (e.g., nitro group introduction, purification methods).
- Supporting Information : Provide raw spectral data, chromatograms, and detailed synthetic procedures (≥5 replicates).
- Metadata : Include instrument calibration records and batch numbers for reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
